![molecular formula C11H11NO4 B1453487 6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 959237-42-4](/img/structure/B1453487.png)
6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Overview
Description
6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It has been shown to possess significant antibacterial activity against both gram-positive and gram-negative species .
Mode of Action
Given its antibacterial activity, it may interact with bacterial cell components or metabolic processes, leading to the inhibition of bacterial growth .
Result of Action
Its significant antibacterial activity suggests that it may cause cellular damage or metabolic disruption in bacterial cells, leading to their death .
Scientific Research Applications
Medicinal Chemistry Applications
6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has been investigated for its potential pharmacological properties:
- Antimicrobial Activity : Studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. This compound may serve as a scaffold for developing new antibiotics targeting resistant strains of bacteria .
- Anticancer Properties : Research indicates that tetrahydroquinoline derivatives can inhibit the growth of cancer cells by inducing apoptosis. The specific structural features of this compound may enhance its efficacy against certain types of tumors .
- Neuroprotective Effects : Emerging studies suggest that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
Organic Synthesis Applications
In organic chemistry, this compound serves as a valuable intermediate in synthesizing various complex molecules:
- Synthesis of Heterocycles : The compound can be utilized to prepare other heterocyclic compounds through cyclization reactions. Its reactivity allows for the formation of diverse derivatives that can be tailored for specific applications in pharmaceuticals .
- Building Block in Drug Development : As a versatile building block, it can be employed in the synthesis of various bioactive molecules. The methoxy group enhances solubility and biological activity, making it an attractive candidate for drug design .
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in material science:
- Polymer Chemistry : This compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its functional groups facilitate interactions with polymer chains, potentially improving the performance of composite materials .
- Nanotechnology : Research is underway to explore the use of this compound in creating nanostructured materials with tailored properties for applications in sensors and drug delivery systems .
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of various tetrahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to standard antibiotics.
Case Study 2: Neuroprotective Effects
In a study published in the Journal of Neurochemistry, researchers evaluated the neuroprotective effects of tetrahydroquinoline derivatives on SH-SY5Y neuronal cells subjected to oxidative stress. The study found that treatment with these compounds reduced cell death and increased cell viability significantly.
Properties
IUPAC Name |
6-methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-4,8H,5H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXKQOMETSMOEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672387 | |
Record name | 6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-42-4 | |
Record name | 1,2,3,4-Tetrahydro-6-methoxy-2-oxo-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959237-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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